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molecular formula C6H8N2O2S B8501698 2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B8501698
M. Wt: 172.21 g/mol
InChI Key: XVAOXUVKTOYMKC-UHFFFAOYSA-N
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Patent
US08143263B2

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate A3, starting from methyl glycolate and 2-amino-4-methylthiazole, 1H NMR (300 MHz, CDCl3) δ 10.11 (br s, 1H), 6.55 (s, 1H), 5.58 (br s, 1H), 4.36 (s, 2H), 2.34 (s, 3H).
[Compound]
Name
Intermediate A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5]C)(=O)[CH2:2][OH:3].[NH2:7][C:8]1[S:9][CH:10]=[C:11]([CH3:13])[N:12]=1>>[OH:3][CH2:2][C:1]([NH:7][C:8]1[S:9][CH:10]=[C:11]([CH3:13])[N:12]=1)=[O:5]

Inputs

Step One
Name
Intermediate A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(=O)NC=1SC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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